molecular formula C18H21BrN2O3S B512899 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine CAS No. 714210-89-6

1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine

Cat. No.: B512899
CAS No.: 714210-89-6
M. Wt: 425.3g/mol
InChI Key: OXIPMXFTCUAWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a 4-bromo-3-methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the benzyl group: Benzylation of the piperazine ring is performed using benzyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine can be compared with other similar compounds, such as:

  • 1-Benzyl-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine
  • 1-Benzyl-4-(4-methyl-3-nitrobenzenesulfonyl)piperazine
  • 1-Benzyl-4-(3-nitrobenzenesulfonyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

1-benzyl-4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-24-18-13-16(7-8-17(18)19)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPMXFTCUAWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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